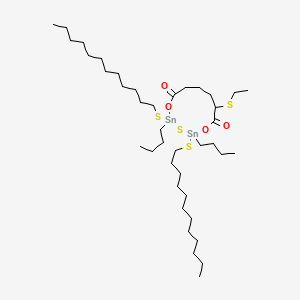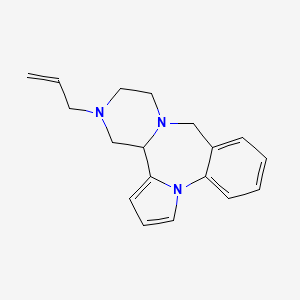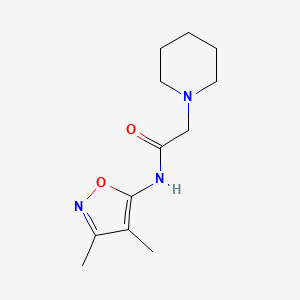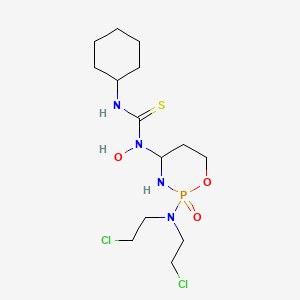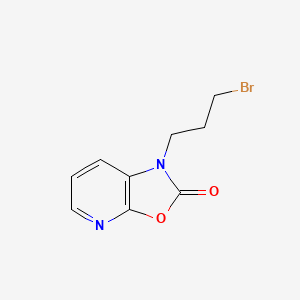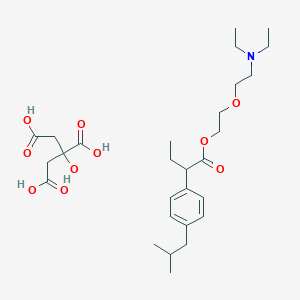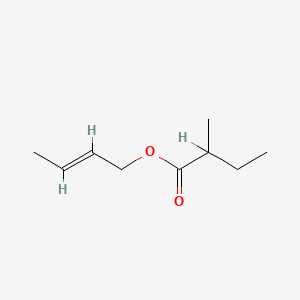
But-2-enyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enyl 2-methylbutyrate is an organic compound with the molecular formula C9H16O2. It is an ester formed from but-2-en-1-ol and 2-methylbutanoic acid. This compound is known for its fruity odor and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-enyl 2-methylbutyrate can be synthesized through the esterification reaction between but-2-en-1-ol and 2-methylbutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
But-2-enyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can participate in substitution reactions.
Major Products Formed
Oxidation: 2-methylbutanoic acid and but-2-en-1-ol.
Reduction: But-2-en-1-ol and 2-methylbutanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
But-2-enyl 2-methylbutyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of but-2-enyl 2-methylbutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: An ester with a similar fruity odor, used in flavoring and fragrance industries.
Ethyl butyrate: Another ester with applications in food and beverage industries.
Butyl butyrate: Used in perfumes and as a solvent.
Uniqueness
But-2-enyl 2-methylbutyrate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unsaturated but-2-enyl group differentiates it from other similar esters, providing unique reactivity and applications .
Properties
CAS No. |
94278-40-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(E)-but-2-enyl] 2-methylbutanoate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ |
InChI Key |
ODIRHDSCHYCWHY-GQCTYLIASA-N |
Isomeric SMILES |
CCC(C)C(=O)OC/C=C/C |
Canonical SMILES |
CCC(C)C(=O)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


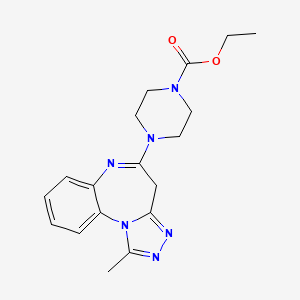
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
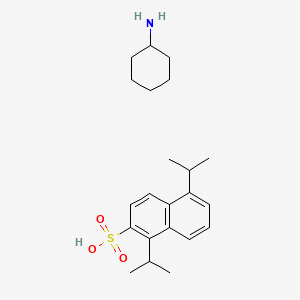
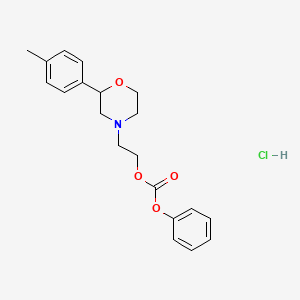
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
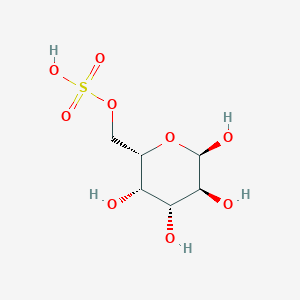
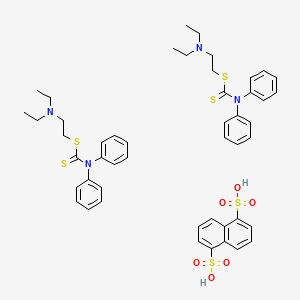
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
